2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is an organosilicon compound belonging to the class of cyclosilazanes. [, , ] These compounds are characterized by a cyclic backbone consisting of alternating silicon (Si) and nitrogen (N) atoms. HMCTS specifically features a six-membered ring structure with alternating Si and N atoms, and each silicon atom is further bonded to two methyl groups. [, , ] This compound plays a significant role in scientific research, particularly in the field of inorganic chemistry and material science, serving as a precursor for the synthesis of silicon nitride (Si3N4) ceramics and as a building block for more complex organosilicon compounds. [, ]
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the molecular formula . Its structure consists of a six-membered ring containing alternating silicon and nitrogen atoms, with two methyl groups attached to each silicon atom and one hydrogen atom bonded to each nitrogen atom. This compound is often referred to by its IUPAC name, 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane, and has notable applications in the semiconductor industry as a precursor for silicon nitride and silicon carbonitride films, as well as in photoresist formulations for lithography processes .
The compound was first synthesized in 1948 by Brewer and Haber through the reaction of dimethyldichlorosilane with liquid ammonia. It is classified under silazanes due to its silicon-nitrogen framework. The chemical structure allows it to function effectively in various chemical reactions and applications .
The synthesis of 2,2,4,4,6,6-hexamethylcyclotrisilazane involves the following steps:
The yield of 2,2,4,4,6,6-hexamethylcyclotrisilazane can be enhanced by converting any tetrameric forms back into the trimer using hydrogenation processes in the presence of suitable catalysts .
The molecular structure of 2,2,4,4,6,6-hexamethylcyclotrisilazane features:
The compound's molecular weight is calculated as with a total molecular weight of approximately .
2,2,4,4,6,6-Hexamethylcyclotrisilazane participates in several chemical reactions:
In reactions where it serves as a silylating agent or base (for example in the synthesis of dimethylsilyl diethers), it demonstrates versatility in forming new silicon-containing compounds .
The mechanism by which 2,2,4,4,6,6-hexamethylcyclotrisilazane operates primarily involves its ability to donate silyl groups to nucleophiles during silylation reactions. This process enhances the reactivity of organic compounds by introducing silicon functionalities that can improve thermal stability or alter electronic properties.
In typical silylation reactions:
Relevant data indicate that this compound's properties make it suitable for use in high-performance materials and coatings due to its thermal stability and mechanical strength .
The primary scientific uses of 2,2,4,4,6,6-hexamethylcyclotrisilazane include:
These applications underscore its importance in advanced materials science and technology sectors .
The compound exhibits a symmetrical six-membered ring structure with alternating silicon and nitrogen atoms, forming a cyclotrisilazane core. Each silicon atom is bonded to two methyl groups (-CH₃) and one nitrogen atom, resulting in the molecular formula C₆H₂₁N₃Si₃. The silicon atoms adopt a tetrahedral coordination geometry, while nitrogen atoms maintain a trigonal planar configuration. This arrangement creates a puckered ring conformation with Si-N bond lengths typically ranging between 1.72–1.74 Å, characteristic of dative covalent bonds with partial double-bond character due to pπ-dπ backbonding. The Si-N-Si bond angles are constrained to approximately 120° by the ring geometry, while N-Si-N angles approach 109°, reflecting the tetrahedral silicon centers. The methyl substituents provide steric protection to the ring system, enhancing kinetic stability against electrophilic attack while maintaining susceptibility to hydrolysis at the nitrogen-silicon bonds [1] [3].
Infrared Spectroscopy: Characteristic IR absorption bands include:
Nuclear Magnetic Resonance:
Mass Spectrometry: Electron ionization (75 eV) shows molecular ion peak at m/z 219 (M⁺, low intensity), with base peak at m/z 204 corresponding to (M-CH₃)⁺ fragmentation. Characteristic fragment ions include m/z 73 ([Si(CH₃)₃]⁺) and m/z 188 ([M-NH]⁺) [8].
Table 1: Characteristic FTIR Absorption Bands
Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Measurement Conditions |
---|---|---|---|
N-H Stretch | 3350–3380 | Medium | 10% CCl₄ solution |
Si-CH₃ Def. | 1250–1260 | Strong | Neat, capillary cell |
Si-N-Si Stretch | 900–940 | Strong, broad | 2% CS₂ solution |
Si-C Stretch | 750–800 | Medium | Solid state (KBr) |
The compound is a colorless liquid at room temperature with a density of 0.922–0.92 g/mL at 20°C. Its boiling point is consistently reported as 186–188°C at atmospheric pressure, while the melting point is -10°C. These properties correlate with its molecular symmetry and nonpolar character. The refractive index of 1.4448–1.45 (at 20°C) and low viscosity (1.7 cSt at 25°C) further reflect weak intermolecular interactions dominated by van der Waals forces. Density measurements show a negative temperature coefficient, typical of organosilicon compounds, decreasing by approximately 0.5% per 10°C temperature increase [4] [5] [7].
Table 2: Thermodynamic Constants
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | -10°C | Ambient pressure |
Boiling Point | 186–188°C | 760 mmHg |
Density | 0.920–0.922 g/mL | 20°C |
Refractive Index | 1.4448–1.450 | 20°C |
Viscosity | 1.7 cSt | 25°C |
2,2,4,4,6,6-Hexamethylcyclotrisilazane exhibits pronounced moisture sensitivity, undergoing hydrolysis in aqueous media to form hexamethyldisiloxane and ammonia. This reaction proceeds via nucleophilic attack at silicon:$$ \ce{(CH3)2SiNH]3 + 3H2O -> [(CH3)2SiO]3 + 3NH3} $$In anhydrous environments, it demonstrates excellent solubility in nonpolar organic solvents including chloroform, carbon tetrachloride, and toluene. Storage requires inert gas atmospheres (nitrogen/argon) at temperatures below 15°C to prevent polymerization or oxidative degradation. The compound remains stable for months when protected from ambient humidity, as evidenced by consistent GC purity (>97%) under optimal storage [5] [6] [7].
Table 3: Solubility and Stability Characteristics
Property | Characteristics |
---|---|
Aqueous Reactivity | Decomposes rapidly; liberates NH₃ |
Organic Solubility | Miscible with CHCl₃, CCl₄, toluene; forms clear solutions |
Storage Stability | >6 months under N₂/Ar at <15°C |
Critical Decomposition Pathways | Hydrolysis, thermal ring-opening polymerization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: